molecular formula C26H36N2O4S2 B2975063 2-ethyl-1-({4'-[(2-ethylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine CAS No. 1206092-92-3

2-ethyl-1-({4'-[(2-ethylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine

Cat. No.: B2975063
CAS No.: 1206092-92-3
M. Wt: 504.7
InChI Key: INPSOJRMMUNFQY-UHFFFAOYSA-N
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Description

2-ethyl-1-({4’-[(2-ethylpiperidin-1-yl)sulfonyl]-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine is a complex organic compound that features a piperidine ring, a biphenyl group, and sulfonyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-({4’-[(2-ethylpiperidin-1-yl)sulfonyl]-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the biphenyl sulfonyl chloride, which is then reacted with 2-ethylpiperidine under basic conditions to form the intermediate. This intermediate is further reacted with another equivalent of 2-ethylpiperidine to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1-({4’-[(2-ethylpiperidin-1-yl)sulfonyl]-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-ethyl-1-({4’-[(2-ethylpiperidin-1-yl)sulfonyl]-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-1-({4’-[(2-ethylpiperidin-1-yl)sulfonyl]-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. The biphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-1-({4’-[(2-ethylpiperidin-1-yl)sulfonyl]-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine is unique due to its combination of a biphenyl group and two piperidine rings linked by sulfonyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

IUPAC Name

2-ethyl-1-[4-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O4S2/c1-3-23-9-5-7-19-27(23)33(29,30)25-15-11-21(12-16-25)22-13-17-26(18-14-22)34(31,32)28-20-8-6-10-24(28)4-2/h11-18,23-24H,3-10,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPSOJRMMUNFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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